molecular formula C11H14N2O3 B14586336 N-(2-hydroxyphenyl)morpholine-4-carboxamide CAS No. 61291-83-6

N-(2-hydroxyphenyl)morpholine-4-carboxamide

Cat. No.: B14586336
CAS No.: 61291-83-6
M. Wt: 222.24 g/mol
InChI Key: HRHSIKWMPATFLH-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)morpholine-4-carboxamide is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a carboxamide group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)morpholine-4-carboxamide typically involves the reaction of 2-hydroxyaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxyphenyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyphenyl)morpholine-4-carboxamide is unique due to the presence of both the hydroxy and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the carboxamide group provides stability and potential for various chemical modifications .

Properties

CAS No.

61291-83-6

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(2-hydroxyphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C11H14N2O3/c14-10-4-2-1-3-9(10)12-11(15)13-5-7-16-8-6-13/h1-4,14H,5-8H2,(H,12,15)

InChI Key

HRHSIKWMPATFLH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC=C2O

Origin of Product

United States

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